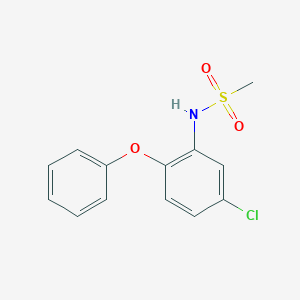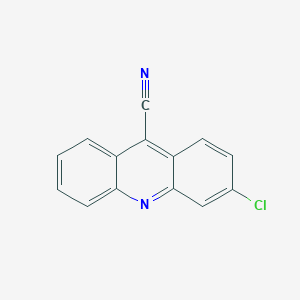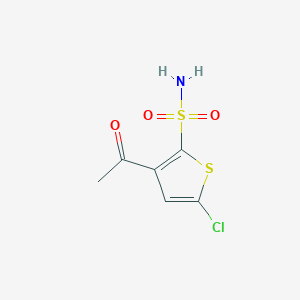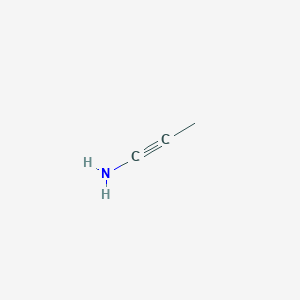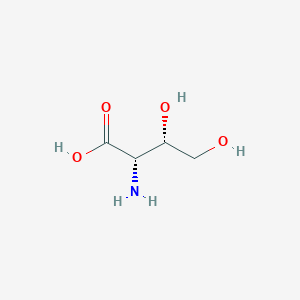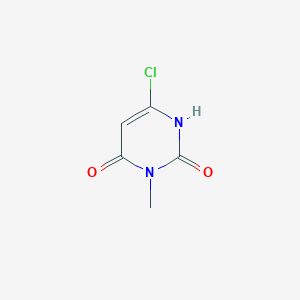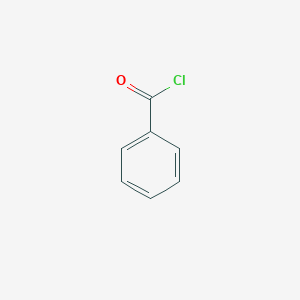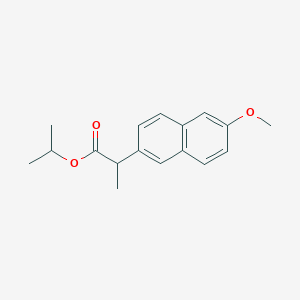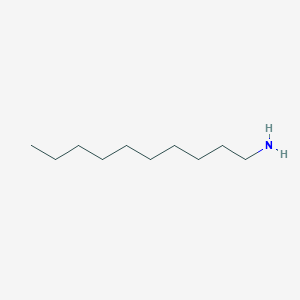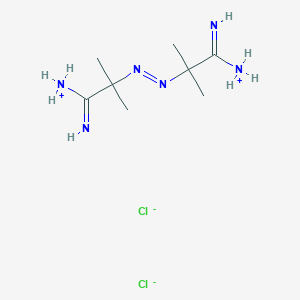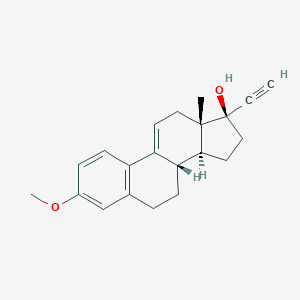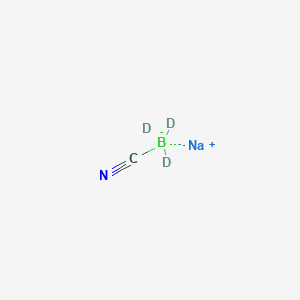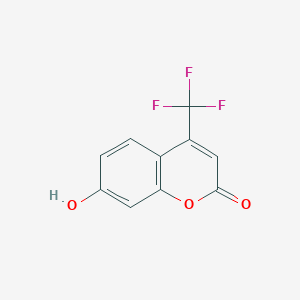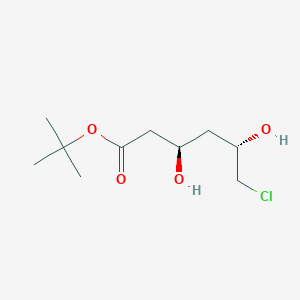
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate
Übersicht
Beschreibung
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a chiral intermediate compound primarily used in the synthesis of the side chain of the lipid-lowering drug rosuvastatin. This compound is significant due to its high enantioselectivity and its role in the pharmaceutical industry, particularly in the production of statins, which are used to lower cholesterol levels in patients.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate involves the asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. This process is catalyzed by carbonyl reductases, which exhibit high stereoselectivity and catalytic activity. The reaction conditions are relatively mild, and the process is environmentally friendly. The use of a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization has been shown to achieve high enantioselectivity (>99% e.e.) and yield (98.54%) .
Industrial Production Methods
In industrial settings, the production of this compound is optimized by using recombinant Escherichia coli strains harboring carbonyl reductase and glucose dehydrogenase. This method allows for efficient cofactor regeneration and high substrate conversion rates, making it economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various chiral alcohols and substituted hexanoates, which can be further utilized in pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is extensively used in scientific research due to its role as a chiral intermediate. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a chiral building block.
Biology: Studied for its interactions with enzymes and its role in metabolic pathways.
Medicine: Integral in the production of rosuvastatin, a drug used to lower cholesterol levels.
Industry: Employed in the large-scale production of pharmaceuticals due to its high yield and enantioselectivity
Wirkmechanismus
The mechanism of action of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate involves its role as a chiral intermediate in the synthesis of rosuvastatin. Rosuvastatin competitively inhibits hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme involved in the synthesis of mevalonate, a precursor to cholesterol. By inhibiting this enzyme, rosuvastatin effectively lowers the levels of low-density lipoprotein cholesterol in plasma, reducing the risk of atherosclerosis and coronary heart diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 6-chloro-3,5-dioxohexanoate: Another chiral intermediate used in similar synthetic pathways.
tert-Butyl 6-chloro-3,5-dihydroxyheptanoate: A compound with a similar structure but an extended carbon chain.
Uniqueness
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is unique due to its high enantioselectivity and its specific role in the synthesis of rosuvastatin. Its efficient production methods and high yield make it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPWJZUGTVXCO-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431205 | |
| Record name | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154026-93-4 | |
| Record name | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


